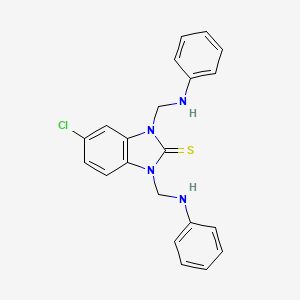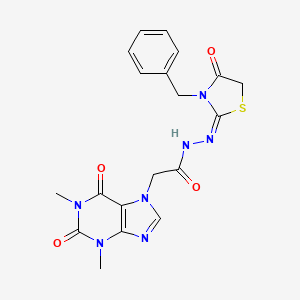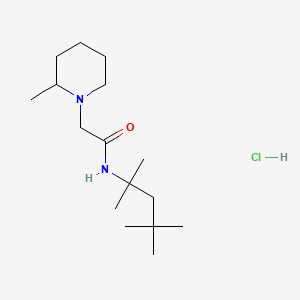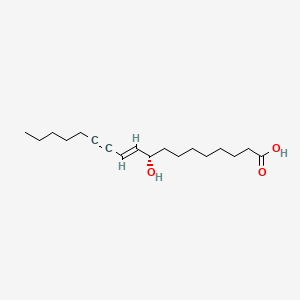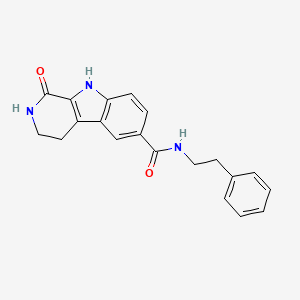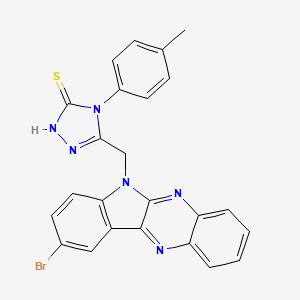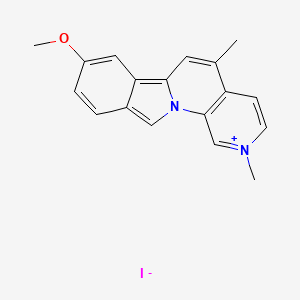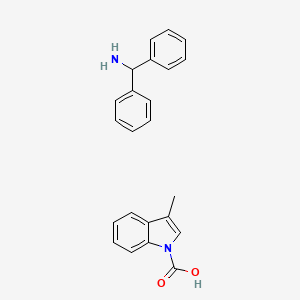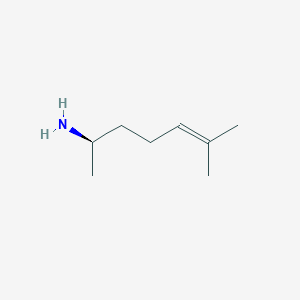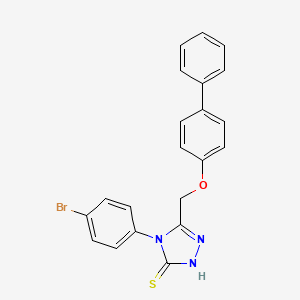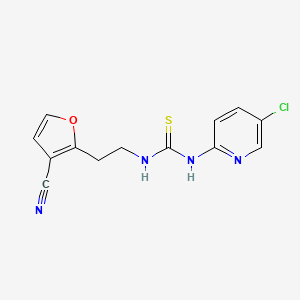
Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(3-cyano-2-furanyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a pyridine ring, a furan ring, and a cyano group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-(3-cyano-2-furanyl)ethylamine in the presence of a thiourea reagent. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea, N-(2-pyridinyl)-N’-(2-furanyl)ethyl)-: Lacks the chlorine and cyano groups.
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-furanyl)ethyl)-: Lacks the cyano group.
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-thienyl)ethyl)-: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the 5-chloro-2-pyridinyl and 2-(3-cyano-2-furanyl)ethyl groups in Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-cyano-2-furanyl)ethyl)- imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
181305-54-4 |
|---|---|
Molekularformel |
C13H11ClN4OS |
Molekulargewicht |
306.77 g/mol |
IUPAC-Name |
1-(5-chloropyridin-2-yl)-3-[2-(3-cyanofuran-2-yl)ethyl]thiourea |
InChI |
InChI=1S/C13H11ClN4OS/c14-10-1-2-12(17-8-10)18-13(20)16-5-3-11-9(7-15)4-6-19-11/h1-2,4,6,8H,3,5H2,(H2,16,17,18,20) |
InChI-Schlüssel |
LIYNCRHQGJVEOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)NC(=S)NCCC2=C(C=CO2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


